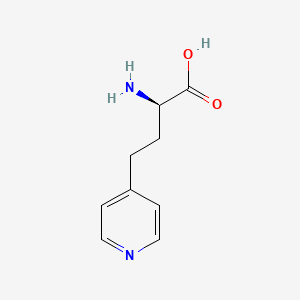
(2R)-2-Amino-4-(pyridin-4-YL)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Amino-4-(pyridin-4-YL)butanoic acid is an organic compound that features a pyridine ring attached to an amino acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-(pyridin-4-YL)butanoic acid typically involves the coupling of a pyridine derivative with an amino acid precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a halogenated pyridine and an amino acid ester, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
化学反应分析
Types of Reactions
(2R)-2-Amino-4-(pyridin-4-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Alkylated or acylated amino acid derivatives
科学研究应用
Chemistry
In chemistry, (2R)-2-Amino-4-(pyridin-4-YL)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules .
Medicine
Medically, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Its ability to modulate biological pathways makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity .
作用机制
The mechanism of action of (2R)-2-Amino-4-(pyridin-4-YL)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the amino acid moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .
相似化合物的比较
Similar Compounds
2-Aminopyridine: A simpler analog with similar reactivity but lacking the amino acid backbone.
Pyridin-2-yl derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
(2R)-2-Amino-4-(pyridin-4-YL)butanoic acid is unique due to its combination of a pyridine ring and an amino acid backbone, which provides a versatile scaffold for various applications. This dual functionality allows for a broader range of chemical modifications and biological interactions compared to simpler analogs .
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
(2R)-2-amino-4-pyridin-4-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(12)13)2-1-7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13)/t8-/m1/s1 |
InChI 键 |
WHCQVPISOOTNON-MRVPVSSYSA-N |
手性 SMILES |
C1=CN=CC=C1CC[C@H](C(=O)O)N |
规范 SMILES |
C1=CN=CC=C1CCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


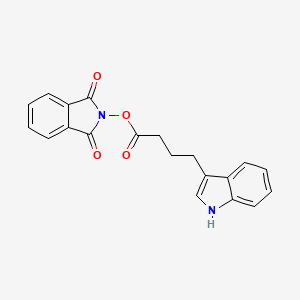
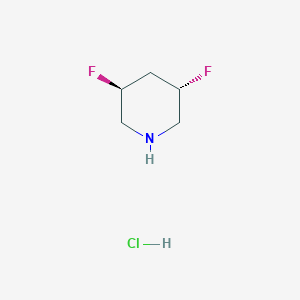
![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)

![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
![rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)
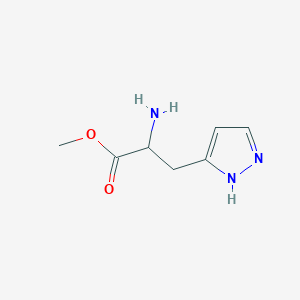
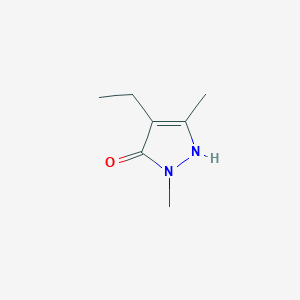

![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)


![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)

